molecular formula C17H19N5OS B12241768 N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B12241768
M. Wt: 341.4 g/mol
InChI Key: JZMOREUDAVXBTR-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that features a unique combination of a thiadiazole ring, an azetidine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the individual ring systems. The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The azetidine ring is often formed through cyclization reactions involving appropriate precursors. The indole moiety can be synthesized via Fischer indole synthesis or other established methods. The final step involves coupling these ring systems under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and ensure the efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The indole moiety can interact with DNA and proteins, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the combination of these three distinct ring systems in a single molecule. This unique structure provides a diverse range of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

2-(1-methylindol-3-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide

InChI

InChI=1S/C17H19N5OS/c1-11-19-20-17(24-11)22-9-13(10-22)18-16(23)7-12-8-21(2)15-6-4-3-5-14(12)15/h3-6,8,13H,7,9-10H2,1-2H3,(H,18,23)

InChI Key

JZMOREUDAVXBTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)CC3=CN(C4=CC=CC=C43)C

Origin of Product

United States

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